molecular formula C22H19Cl2N3O4S B3624994 N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide

Cat. No.: B3624994
M. Wt: 492.4 g/mol
InChI Key: NNKHCGQIJHIYMA-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide is a complex organic compound with a unique structure that combines acetamide, benzenesulfonyl, and dichloroanilino groups

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O4S/c1-15(28)25-17-8-10-18(11-9-17)26-22(29)14-27(21-12-7-16(23)13-20(21)24)32(30,31)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKHCGQIJHIYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 4-acetamidophenylamine with acetic anhydride to form N-(4-acetamidophenyl)acetamide. This intermediate is then reacted with 2,4-dichloroaniline in the presence of a sulfonylating agent, such as benzenesulfonyl chloride, under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonylated amines.

    Substitution: Substituted anilines with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichloroanilino group allows for versatile substitution reactions, while the benzenesulfonyl group provides stability and potential for enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide
Reactant of Route 2
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N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetamide

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